(2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoic acid trifluoroacetate
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Overview
Description
(2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoic acid trifluoroacetate is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of amino acids and is often used in research related to peptide synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoic acid trifluoroacetate typically involves the coupling of protected amino acids. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The trifluoroacetate group is introduced during the final deprotection step using trifluoroacetic acid (TFA) under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoic acid trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoic acid trifluoroacetate has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.
Biology: Studied for its role in protein interactions and enzyme activity.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of (2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoic acid trifluoroacetate involves its interaction with specific molecular targets. It can act as a substrate or inhibitor for enzymes, affecting various biochemical pathways. The trifluoroacetate group enhances its stability and bioavailability, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-methylbutanoic acid: A related amino acid with similar structural features.
(2R)-2-aminopropanoic acid: Another amino acid derivative with comparable properties.
Uniqueness
What sets (2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoic acid trifluoroacetate apart is its trifluoroacetate group, which imparts unique chemical stability and reactivity. This makes it particularly useful in synthetic and medicinal applications .
Properties
CAS No. |
2742623-79-4 |
---|---|
Molecular Formula |
C10H17F3N2O5 |
Molecular Weight |
302.2 |
Purity |
95 |
Origin of Product |
United States |
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